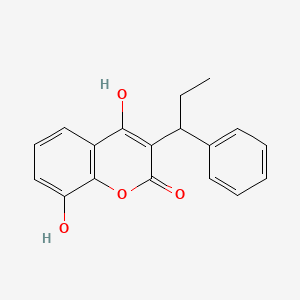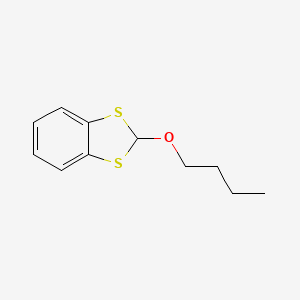
1,3-Benzodithiole, 2-butoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodithiole, 2-butoxy-: is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole, 2-butoxy- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-benzodithiole, 2-butoxy- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
化学反応の分析
Types of Reactions: 1,3-Benzodithiole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
科学的研究の応用
1,3-Benzodithiole, 2-butoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,3-benzodithiole, 2-butoxy- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in various cellular pathways, potentially leading to therapeutic effects.
類似化合物との比較
1,3-Benzodithiole-2-thione: This compound is structurally similar but lacks the butoxy group. It is used in similar applications but has different reactivity and properties.
1,3-Benzodithiolylium Salts: These salts are derived from benzodithioles and have unique reactivity due to their ionic nature.
Uniqueness: 1,3-Benzodithiole, 2-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
特性
CAS番号 |
55315-55-4 |
|---|---|
分子式 |
C11H14OS2 |
分子量 |
226.4 g/mol |
IUPAC名 |
2-butoxy-1,3-benzodithiole |
InChI |
InChI=1S/C11H14OS2/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7,11H,2-3,8H2,1H3 |
InChIキー |
UEPAXRJVNRXRBR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1SC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


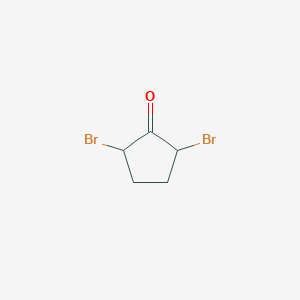
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
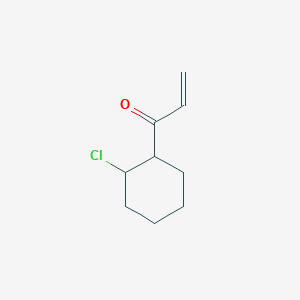
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
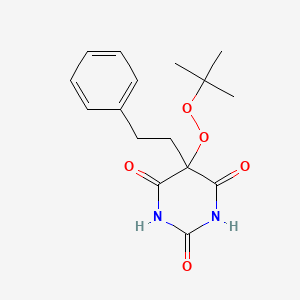
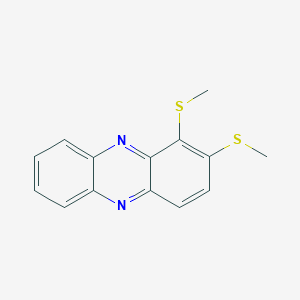

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)

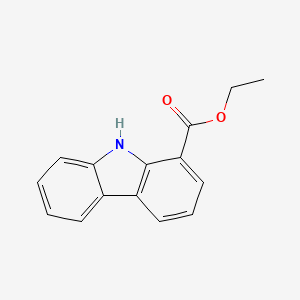
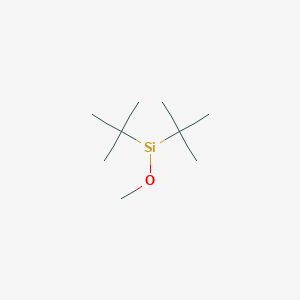
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
